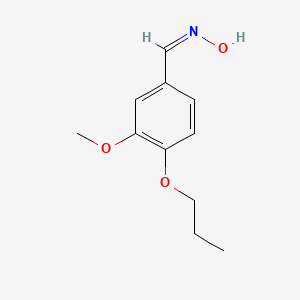

3-Methoxy-4-propoxy-benzaldehyde oxime

Description

3-Methoxy-4-propoxy-benzaldehyde oxime is a substituted aromatic oxime characterized by a benzaldehyde core modified with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions, respectively, and an oxime (-CH=NOH) functional group. For example, 4-isopropoxy-3-methoxybenzaldehyde oxime (CAS: 98799-36-1), a closely related compound, has a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.25 g/mol . The target compound likely shares similar lipophilicity and reactivity trends due to its alkoxy substituents, which are critical in pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(NZ)-N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C11H15NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h4-5,7-8,13H,3,6H2,1-2H3/b12-8- |

InChI Key |

DBOQZEDKACZVMY-WQLSENKSSA-N |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=N\O)OC |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=NO)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-methoxy-4-propoxy-benzaldehyde oxime generally follows a two-step process:

- Step 1: Preparation of 3-methoxy-4-propoxy-benzaldehyde via selective alkoxylation and formylation of the benzene ring.

- Step 2: Conversion of the aldehyde group to the oxime by reaction with hydroxylamine hydrochloride.

This approach is consistent with the synthesis of related compounds such as 4-isopropoxy-3-methoxy-benzaldehyde oxime, where the aldehyde precursor is first prepared and then subjected to oximation.

Detailed Preparation of 3-Methoxy-4-propoxy-benzaldehyde

Although direct literature on this compound is limited, closely related compounds and intermediates provide a reliable basis for synthesis:

- Starting Material: Guaiacol (2-methoxyphenol) is a common precursor for methoxy-substituted benzaldehydes.

- Alkoxylation: The 4-propoxy group can be introduced by etherification of the phenolic hydroxyl group at the para position using propyl halides (e.g., propyl bromide) under basic conditions.

- Formylation: The aldehyde group at position 1 is introduced via a Reimer-Tiemann reaction or by ortho-formylation methods using glyoxylic acid derivatives.

A patent describing the preparation of 3-methoxy-4-hydroxybenzaldehyde (a close analogue) outlines a method involving:

- Conversion of guaiacol and glyoxylic acid to their sodium salts.

- Controlled dropwise addition of sodium glyoxylate to sodium guaiacol solution.

- Oxidation using mesoporous copper oxide catalyst under oxygen pressure in a high-pressure reactor.

- Decarboxylation and purification steps to yield the aldehyde with >95% purity.

This method highlights the importance of controlling parameters such as pH, temperature, oxygen pressure, and catalyst loading to optimize yield and purity.

Oximation Step: Conversion to this compound

The aldehyde intermediate is converted to the corresponding oxime by reaction with hydroxylamine hydrochloride under mild conditions:

- Reagents: Hydroxylamine hydrochloride and a base such as pyridine or sodium acetate.

- Solvent: Typically ethanol or methanol.

- Conditions: Room temperature to mild heating (e.g., 50–70°C).

- Reaction Time: Several hours, often 2–6 hours.

- Yield: High yields reported (up to 98% for similar compounds).

This reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, forming the oxime functional group. Literature on 4-isopropoxy-3-methoxy-benzaldehyde oxime synthesis confirms this efficient two-step approach with overall yields near quantitative.

Optimization Parameters and Reaction Conditions

Based on the oxidation and oximation reactions of related benzaldehyde derivatives, the following parameters are critical:

| Parameter | Optimal Range / Condition | Effect on Yield/Purity |

|---|---|---|

| Molar ratio (Guaiacol:Glyoxylic acid) | 1:1.5 to 1:1.7 | Ensures complete conversion without excess reagent |

| pH during oxidation | 9.5 to 12.5 | Controls catalyst activity and prevents overoxidation |

| Oxidation temperature | 65°C to 85°C | Higher temperatures increase rate but may cause side reactions |

| Oxygen pressure | 0.2 to 0.8 MPa | Higher pressure improves oxidation efficiency |

| Catalyst (CuO) loading | MHPA:CuO molar ratio ~0.2 | Balances catalyst activity and cost |

| Oximation reaction temperature | 25°C to 70°C | Mild heating accelerates reaction without decomposition |

| Reaction time for oximation | 2 to 6 hours | Sufficient for complete conversion |

These parameters were derived from systematic studies on 3-methoxy-4-hydroxybenzaldehyde synthesis and oxime formation, which are chemically analogous to the propoxy-substituted compound.

Representative Reaction Scheme

-

$$

\text{3-Methoxy-4-hydroxybenzaldehyde} + \text{Propyl bromide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{3-Methoxy-4-propoxybenzaldehyde}

$$ -

$$

\text{3-Methoxy-4-propoxybenzaldehyde} + \text{Hydroxylamine hydrochloride} \xrightarrow[\text{Base}]{\text{EtOH, mild heat}} \text{this compound}

$$

Summary Table of Key Preparation Steps and Yields

Research Findings and Source Diversity

- The synthesis of benzaldehyde oximes bearing alkoxy substituents has been well-documented in organic chemistry journals, including the Journal of Organic Chemistry, which reported efficient oximation with hydroxylamine hydrochloride under mild conditions.

- Patents provide detailed synthetic routes for benzaldehyde oxime derivatives, emphasizing halogen or sulfonyl leaving groups for substitution reactions.

- Advanced oxidation techniques using mesoporous copper oxide catalysts and controlled oxygen pressure have been demonstrated to produce high-purity methoxy-substituted benzaldehydes, enabling subsequent oximation steps.

- Recent studies on related hydrazone and oxime derivatives highlight the potential for further functionalization and applications in fungicidal compounds, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

3-Methoxy-4-propoxy-benzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methoxy-4-propoxy-benzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-propoxy-benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors . The oxime group can form stable complexes with metal ions, which can inhibit or activate enzymatic activity . Additionally, the compound can undergo redox reactions that modulate biological pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Brominated derivatives (e.g., 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime) exhibit higher molecular weights and altered reactivity, making them suitable for halogenation reactions .

- Synthetic Utility : 4-Methoxybenzaldehyde oxime is widely used as a precursor in isoxazole synthesis, suggesting that the target compound could serve similar roles in heterocyclic chemistry .

Pharmacologically Active Oximes

Key Observations :

- Structural Complexity : Olesoxime’s cholestane backbone confers significant lipophilicity and stability, enabling its use in neurodegenerative disease research . In contrast, the target compound’s simpler aromatic structure may limit its bioavailability but offers versatility in derivatization.

- Functional Diversity : Pyrazole oximes demonstrate potent insecticidal activity (100% mortality at 500 µg/mL), highlighting how heterocyclic modifications can enhance bioactivity compared to purely aromatic oximes .

Key Observations :

- Aliphatic vs. Aromatic Oximes : Aliphatic oximes like 4-methylpentan-2-one oxime are classified as irritants, while aromatic analogs (e.g., benzaldehyde oximes) may require precautions against eye and skin contact .

- Data Gaps : Specific toxicological data for this compound are unavailable, but its structural similarity to 4-isopropoxy-3-methoxybenzaldehyde oxime suggests moderate handling risks .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-Methoxy-4-propoxy-benzaldehyde oxime, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves:

Aldehyde precursor preparation : Alkylation of 3-hydroxy-4-methoxybenzaldehyde with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxy group .

Oxime formation : Reacting the aldehyde with hydroxylamine hydrochloride in ethanol/water under reflux, catalyzed by acetic acid .

Optimization factors :

- Temperature : 60–80°C for oxime formation to balance reaction rate and side-product minimization .

- Solvent : Ethanol-water mixtures (3:1 v/v) improve solubility and reaction homogeneity .

- Stoichiometry : A 1.2:1 molar ratio of hydroxylamine to aldehyde ensures complete conversion .

Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- NMR : Look for the oxime proton (N–OH) at δ 9.5–10.5 ppm (¹H NMR) and the imine carbon (C=N) at δ 145–155 ppm (¹³C NMR). Methoxy and propoxy groups appear as singlets (δ 3.8–4.0 ppm) and triplets (δ 1.0–1.5 ppm), respectively .

- IR : Confirm oxime formation via O–H stretch (~3200 cm⁻¹) and C=N stretch (~1640 cm⁻¹) .

- Crystallography : Use SHELX software for structure refinement. Key parameters include R-factor (<5%) and goodness-of-fit (1.0–1.2) to validate bond lengths/angles .

Basic: What strategies are recommended for evaluating the biological activity of this compound in antimicrobial assays?

Answer:

- Assay design :

- Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC/MBC determination) .

- Concentration range : 1–100 µg/mL to identify dose-dependent effects .

- Controls : Include known antibiotics (e.g., ampicillin) and solvent-only controls to validate assay reliability .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states and electron density maps. Focus on:

- Electrophilicity index : Predicts susceptibility to nucleophilic attack at the imine (C=N) group .

- HOMO-LUMO gaps : Correlate with kinetic stability; narrower gaps suggest higher reactivity .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Advanced: How should researchers resolve contradictions in crystallographic data, such as anomalous bond lengths in the oxime group?

Answer:

- Data refinement :

- Case study : If the N–O bond length deviates (>1.45 Å), re-examine data collection (e.g., radiation damage or crystal decay) .

Advanced: What experimental approaches can elucidate the compound’s mechanism in inhibiting microbial growth?

Answer:

- Metabolomic profiling : Use LC-MS to identify disrupted pathways (e.g., cell wall synthesis or ATP production) in treated vs. untreated bacteria .

- Fluorescence microscopy : Employ SYTOX Green to assess membrane integrity. Increased fluorescence indicates compromised cell membranes .

- Enzyme inhibition assays : Test activity against bacterial enzymes (e.g., β-lactamases) using colorimetric substrates (e.g., nitrocefin) .

Advanced: How can structural analogs of this compound be designed to enhance bioactivity while minimizing toxicity?

Answer:

- SAR studies :

- Substituent variation : Replace propoxy with allyloxy or cyclopropylmethoxy to modulate lipophilicity (logP) and membrane permeability .

- Oxime modification : Introduce methyl groups at the oxime nitrogen to sterically hinder enzymatic degradation .

- Toxicity screening : Use in vitro hepatocyte assays (e.g., HepG2 cells) to evaluate cytotoxicity (IC₅₀) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.